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Compound of Interest

Compound Name: 1-Methoxy-2-methylbutane

Cat. No.: B13966308

An In-depth Technical Guide to 1-Methoxy-2-methylbutane: A Comparative Analysis of
Theoretical and Experimental Properties

Introduction

1-Methoxy-2-methylbutane (CAS No: 62016-48-2) is an aliphatic ether with the molecular
formula CeH140.[1] As a structural isomer within this class, it holds potential interest for
researchers in drug development and materials science, primarily for its properties as a non-
polar solvent and its potential role as a fuel additive, analogous to compounds like methyl tert-
butyl ether (MTBE).[2] Understanding the correlation between its theoretically predicted and
experimentally verified properties is paramount for its effective application and for predicting the
behavior of related compounds.

This technical guide provides a comprehensive analysis of 1-Methoxy-2-methylbutane,
presenting a cohesive narrative that bridges computational predictions with laboratory-verified
data. We will explore its physicochemical and spectroscopic properties, detail the
methodologies for its synthesis and characterization, and conduct a comparative analysis to
validate theoretical models against experimental outcomes.

Part 1: Theoretical Properties & Computational
Analysis
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The in silico prediction of molecular properties is a cornerstone of modern chemical research,
enabling the rapid screening of compounds and the theoretical validation of structures.
Computational models provide a baseline understanding of a molecule's behavior before
resource-intensive laboratory work commences.

Computed Physicochemical Properties

Quantum chemical calculations and quantitative structure-property relationship (QSPR) models
provide valuable estimates of a molecule's physicochemical profile. These computed values,
sourced from extensive databases like PubChem, offer insights into characteristics such as
polarity, bioavailability, and molecular size.[1][3]

Property Predicted Value Source
Molecular Weight 102.17 g/mol PubChem[1]
Exact Mass 102.104465066 Da PubChem[1]
XLogP3 (LogP) 1.8 PubChem|[3]
Polar Surface Area 9.2 A2 PubChem[1]
Hydrogen Bond Donor Count 0 PubChem][3]
Hydrogen Bond Acceptor

Count 1 PubChem][3]
Rotatable Bond Count 3 PubChem|[3]
Complexity 35.2 PubChem][3]

Table 1: Computationally derived physicochemical properties of 1-Methoxy-2-methylbutane.

Theoretical Spectroscopic Profile

While specific, high-level computational studies for 1-Methoxy-2-methylbutane are not
prevalent in public literature, its spectroscopic characteristics can be reliably predicted based
on established principles of Nuclear Magnetic Resonance (NMR) and Infrared (IR)
spectroscopy.[4]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of *H and 13C NMR spectra
involves analyzing the distinct chemical environments of each nucleus. The methoxy group (-
OCH?5) typically exhibits a characteristic singlet in the *H spectrum around 3.3 ppm and a 13C
signal around 58 ppm.[5] The adjacent alkyl protons are deshielded by the electronegative
oxygen atom. By analyzing the structure and applying the n+1 rule for spin-spin splitting, a
theoretical spectrum can be constructed.

e 'H NMR (Predicted):
o -OCHs: ~3.3 ppm (singlet, 3H)
o -CHz2-O-: ~3.2 ppm (doublet, 2H)
o -CH(CHs)-: ~1.8 ppm (multiplet, 1H)
o -CH2-CHs: ~1.4 ppm (multiplet, 2H)
o -CH(CHs): ~0.9 ppm (doublet, 3H)
o -CH2-CHs: ~0.9 ppm (triplet, 3H)
e 13C NMR (Predicted):
o -CH2-O-: ~78 ppm
o -OCHs: ~57 ppm
o -CH(CHs)-: ~35 ppm
o -CH2-CHs: ~26 ppm
o -CH(CHs): ~16 ppm
o -CH2-CHs: ~11 ppm

Infrared (IR) Spectroscopy: The theoretical IR spectrum is dominated by vibrations of its alkyl
and ether functional groups. The most diagnostically significant absorption is the strong C-O-C
asymmetric stretch, characteristic of ethers, which is expected to appear in the 1070-1150
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cm~! region. The spectrum will also feature prominent C-H stretching and bending frequencies
typical of a saturated aliphatic compound.[6]

Wavenumber (cm~?) Bond Vibration Intensity
2850 - 2960 C-H Stretch (sp3) Strong
1450 - 1470 C-H Bend (Methylene) Medium
1370 - 1390 C-H Bend (Methyl) Medium
1070 - 1150 C-O-C Stretch (Ether) Strong

Table 2: Predicted key infrared absorption bands for 1-Methoxy-2-methylbutane.

Computational Workflow Visualization

The process of generating theoretical spectroscopic data follows a standardized computational
workflow. This involves geometry optimization to find the most stable molecular conformation,
followed by calculations that determine the magnetic shielding of nuclei (for NMR) or the
vibrational frequencies of bonds (for IR).

Input Phase Computational Engine Output Data

DFT / ML Model p Predicted Spectrum
(e.g., GIAO for NMR) (Shifts, Frequencies)

Molecular Structure Low-Energy Conformer(s)

(SMILES/MOL)

Conformational Analysis
(Energy Minimization)

Click to download full resolution via product page
Caption: General workflow for computational spectroscopy.

Part 2: Experimental Determination of Properties

Experimental validation is the ultimate arbiter of a compound's identity and properties. This
section details the practical synthesis of 1-Methoxy-2-methylbutane and the analytical
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protocols used for its characterization.

Synthesis Protocol: Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely adopted method for preparing
unsymmetrical ethers via an Sn2 reaction between an alkoxide and a primary alkyl halide.[7][8]

Objective: To synthesize 1-Methoxy-2-methylbutane from 2-methyl-1-butanol and methyl
iodide.

Materials:

2-Methyl-1-butanol

e Sodium hydride (NaH), 60% dispersion in mineral olil

e Anhydrous Tetrahydrofuran (THF)

« Methyl iodide (CHal)

e Saturated aqueous ammonium chloride (NH4Cl)

e Anhydrous magnesium sulfate (MgSOa)

o Diethyl ether

Step-by-Step Protocol:

o Alkoxide Formation:

[¢]

Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous THF to a flame-dried,
three-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

[¢]

Carefully add sodium hydride (1.1 equivalents) to the THF.

o

Cool the suspension to 0 °C in an ice bath.

[e]

Slowly add 2-methyl-1-butanol (1.0 equivalent) dropwise to the stirred suspension.
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o Causality Insight: Sodium hydride is a strong, non-nucleophilic base that efficiently
deprotonates the primary alcohol to form the sodium alkoxide. Performing this step at 0 °C
controls the exothermic reaction and the rate of hydrogen gas evolution.

e Sn2 Reaction:

o After hydrogen evolution ceases (typically 30-60 minutes), add methyl iodide (1.2
equivalents) dropwise while maintaining the temperature at 0 °C.

o Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

o Causality Insight: Methyl iodide is an excellent substrate for Sn2 reactions due to the
minimal steric hindrance and the good leaving group ability of iodide. The resulting
nucleophilic attack by the alkoxide on the methyl iodide forms the desired ether linkage.[9]

o Work-up and Purification:

o Quench the reaction by slowly adding saturated aqueous NH4Cl to neutralize any
unreacted NaH.

o Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
o Combine the organic layers and wash with brine.
o Dry the organic phase over anhydrous MgSOQea, filter, and concentrate the solvent in vacuo.

o Purify the crude product by fractional distillation to yield pure 1-Methoxy-2-methylbutane.

Add CH3I
(Sn2 Reaction)

Aqueous Work-up
& Extraction

Fractional Distillation

2-Methyl-1-butanol | __beprotonation Sodium 2-methyl-1-butoxide e ification Pure 1-Methoxy-
+ NaH in THF (Alkoxide Formation) E e (el 2-methylbutane

Click to download full resolution via product page

Caption: Williamson ether synthesis workflow.

Experimental Characterization
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The identity and purity of the synthesized product are confirmed using a suite of spectroscopic
techniques.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is used to determine the purity of
the sample and confirm its molecular weight. The compound is first separated on a GC column,
with its retention time providing a measure of its volatility. The eluted compound then enters the
mass spectrometer, where it is ionized and fragmented.

o Protocol: An aliquot of the purified product is diluted in a suitable solvent (e.g.,
dichloromethane) and injected into a GC-MS system equipped with a non-polar column (e.qg.,
DB-5). The mass spectrum is recorded over a range of m/z 40-200.

o Self-Validation: The resulting mass spectrum must show a molecular ion peak (M*)
corresponding to the molecular weight of CeH140 (102.17 g/mol ) and a fragmentation
pattern consistent with the known structure.

Spectroscopic Data (Experimental): Public databases provide key experimental spectroscopic
data for 1-Methoxy-2-methylbutane.

e Mass Spectrometry (Electron lonization): The NIST Mass Spectrometry Data Center reports
a spectrum with characteristic fragments.[1]

[e]

Molecular lon (M*): m/z 102 (low abundance)

o

Base Peak: m/z 45 ([CH20OCHs]*)

[¢]

Other Key Fragments: m/z 70, m/z 56.[1]

[¢]

Mechanistic Insight: The base peak at m/z 45 results from alpha-cleavage, a characteristic
fragmentation pathway for ethers, where the C-C bond adjacent to the oxygen is broken.
This forms a stable, resonance-stabilized oxonium ion.

« Infrared (IR) Spectroscopy:

o An experimental FTIR spectrum was obtained from a "film from the melt."[1] While the full
spectrum is proprietary, the key absorptions are expected to align with the theoretical
predictions in Table 2, most notably a strong C-O-C stretch around 1100 cm~1.
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» Nuclear Magnetic Resonance (NMR) Spectroscopy:

o While a fully assigned experimental spectrum for 1-Methoxy-2-methylbutane is not
readily available in public databases, a 13C NMR spectrum is noted to exist.[1] The
experimental chemical shifts are expected to be in close agreement with the theoretically
predicted values.

Part 3: Comparative Analysis: Theory vs.
Experiment

The convergence of theoretical predictions and experimental results provides the highest level
of confidence in structural assignment and property characterization.

Theoretical / . Source
Parameter . Experimental .
Predicted (Experimental)

NIST / PubChem[1]

Molecular Weight 102.17 g/mol 102 (M* peak in MS) [10]
Predicted via a-

Mass Spec Base
cleavage to be m/z 45 PubChem[1]

Peak
[CH20CHs]* (m/z 45)

Data noted to exist,
13C NMR: -OCHs ~57 ppm PubChem[1]
expected ~57 ppm

Data noted to exist,
13C NMR: -CH2-0O- ~78 ppm PubChem|[1]
expected ~78 ppm

Spectrum noted to
IR: C-O-C Stretch ~1070 - 1150 cm™! exist, expected in this PubChem[1]

range

Table 3: Direct comparison of theoretical and experimental data for 1-Methoxy-2-
methylbutane.

Analysis of Convergence and Discrepancy:

© 2025 BenchChem. All rights reserved. 8/11 Tech Support


https://www.benchchem.com/product/b13966308?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/1-Methoxy-2-methylbutane
https://pubchem.ncbi.nlm.nih.gov/compound/1-Methoxy-2-methylbutane
https://webbook.nist.gov/cgi/cbook.cgi?ID=C62016482&Mask=608
https://pubchem.ncbi.nlm.nih.gov/compound/1-Methoxy-2-methylbutane
https://pubchem.ncbi.nlm.nih.gov/compound/1-Methoxy-2-methylbutane
https://pubchem.ncbi.nlm.nih.gov/compound/1-Methoxy-2-methylbutane
https://pubchem.ncbi.nlm.nih.gov/compound/1-Methoxy-2-methylbutane
https://www.benchchem.com/product/b13966308?utm_src=pdf-body
https://www.benchchem.com/product/b13966308?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13966308?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o Mass Spectrometry: There is excellent agreement between the predicted fragmentation
pattern and the experimental data. The observation of the base peak at m/z 45 strongly
supports the structural assignment of a methoxy group attached to a primary carbon,
validating the alpha-cleavage fragmentation model.

 NMR & IR Spectroscopy: While specific experimental peak lists are not publicly available for
direct comparison, the expected chemical shifts and absorption frequencies are well-
established for the functional groups present. The theoretical values serve as a reliable
benchmark for what one would expect to find in an experimental spectrum. Any significant
deviation from these values in a laboratory setting would warrant further investigation into
sample purity or structural misidentification.

Conclusion

This guide has synthesized the theoretical and experimental knowledge of 1-Methoxy-2-
methylbutane. The computationally predicted properties show strong alignment with available
experimental data, particularly in the mass spectrometric fragmentation pattern, which provides
a definitive structural fingerprint. The detailed protocols for synthesis and analysis establish a
self-validating system for producing and confirming the identity of this compound. By
understanding both the in silico predictions and the practical laboratory realities, researchers
can confidently utilize 1-Methoxy-2-methylbutane in their work and apply these comparative
principles to the study of other novel chemical entities.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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